molecular formula C15H15BrZn B14872841 4-(2-i-Propylphenyl)phenylZinc bromide

4-(2-i-Propylphenyl)phenylZinc bromide

Cat. No.: B14872841
M. Wt: 340.6 g/mol
InChI Key: OSXHESBTUGKHGC-UHFFFAOYSA-M
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Description

4-(2-i-Propylphenyl)phenylzinc bromide is an organozinc compound with the chemical formula C₁₅H₁₅BrZn. It belongs to the class of arylzinc halides, characterized by a zinc center bonded to an aromatic ring and a halide ligand. The compound features a bulky 2-isopropylphenyl substituent on the phenyl ring, which introduces significant steric hindrance. This structural attribute influences its reactivity, stability, and applications in organic synthesis, particularly in cross-coupling reactions like the Negishi coupling .

Synthesis: Typically synthesized via transmetallation between a Grignard reagent (e.g., 4-(2-i-Propylphenyl)phenylmagnesium bromide) and zinc bromide (ZnBr₂) in anhydrous tetrahydrofuran (THF). The reaction proceeds under inert conditions to avoid hydrolysis or oxidation of the sensitive organozinc intermediate.

Properties

Molecular Formula

C15H15BrZn

Molecular Weight

340.6 g/mol

IUPAC Name

bromozinc(1+);1-phenyl-2-propan-2-ylbenzene

InChI

InChI=1S/C15H15.BrH.Zn/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

OSXHESBTUGKHGC-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 4-(2-ISO-PROPYLPHENYL)PHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

4(2ISOPROPYLPHENYL)PHENYLBr+Zn4(2ISOPROPYLPHENYL)PHENYLZnBr4-(2-ISO-PROPYLPHENYL)PHENYLBr + Zn \rightarrow 4-(2-ISO-PROPYLPHENYL)PHENYLZnBr 4−(2−ISO−PROPYLPHENYL)PHENYLBr+Zn→4−(2−ISO−PROPYLPHENYL)PHENYLZnBr

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Organic Halides: Reactants in cross-coupling reactions.

    Inert Atmosphere: To prevent oxidation and moisture interference.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary product is typically a new carbon-carbon bond formed between the phenyl group and the organic halide.

Scientific Research Applications

4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE has several applications in scientific research:

    Organic Synthesis: Used in the synthesis of complex organic molecules.

    Pharmaceutical Research: Employed in the development of new drug candidates.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 4-(2-ISO-PROPYLPHENYL)PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to the target molecule. This process is facilitated by the presence of a catalyst, such as palladium, which helps in the formation of the new carbon-carbon bond. The zinc atom acts as a nucleophile, attacking the electrophilic carbon atom of the organic halide, leading to the formation of the desired product.

Comparison with Similar Compounds

Properties :

  • Appearance : Colorless to pale yellow crystalline solid.
  • Solubility : Soluble in polar aprotic solvents (THF, DMF) but insoluble in water.
  • Thermal Stability : Decomposes above 150°C.

Comparison with Similar Compounds

Arylzinc bromides are widely studied for their utility in catalysis and material science. Below is a detailed comparison of 4-(2-i-Propylphenyl)phenylzinc bromide with structurally analogous compounds.

Table 1: Comparative Analysis of Arylzinc Bromides

Compound Substituent Molecular Weight (g/mol) Solubility in THF Thermal Stability (°C) Reactivity in Negishi Coupling
4-(2-i-Propylphenyl)phenylzinc bromide 2-i-Propylphenyl 340.55 High 150 Moderate (steric hindrance)
Phenylzinc bromide None (plain phenyl) 220.38 Very High 120 High
(2-Methylphenyl)zinc bromide 2-Methylphenyl 234.42 High 130 High-Moderate
(4-Trifluoromethylphenyl)zinc bromide 4-CF₃ 294.41 Moderate 140 Low (electron-withdrawing CF₃)

Key Findings:

Steric Effects :

  • The bulky 2-i-Propyl group in 4-(2-i-Propylphenyl)phenylzinc bromide reduces its reactivity in cross-coupling reactions compared to less hindered analogs like phenylzinc bromide. This is attributed to slower transmetallation steps due to steric shielding of the zinc center .
  • In contrast, the unsubstituted phenylzinc bromide exhibits high reactivity but lower thermal stability, decomposing at 120°C.

Electronic Effects :

  • Electron-withdrawing groups (e.g., CF₃ in (4-trifluoromethylphenyl)zinc bromide) polarize the Zn–C bond, increasing electrophilicity but reducing nucleophilic attack efficiency in couplings. The 2-i-Propylphenyl group, being electron-donating, stabilizes the zinc center but slows reaction kinetics .

Solubility and Coordination: Unlike the tetraaqua-zinc complex described in (which forms a 3D hydrogen-bonded network with water and carboxylate ligands), 4-(2-i-Propylphenyl)phenylzinc bromide exists as a monomer or dimer in solution. Its solubility in THF is enhanced by the bulky aryl group, which prevents aggregation .

Structural Insights: The zinc coordination environment in 4-(2-i-Propylphenyl)phenylzinc bromide is distinct from the octahedral geometry observed in ’s carboxylate-zinc complex. Organozinc bromides typically adopt linear or trigonal planar geometries, depending on solvent and substituents .

Research Implications

The steric and electronic profiles of 4-(2-i-Propylphenyl)phenylzinc bromide make it suitable for synthesizing sterically demanding biaryl structures, which are challenging with simpler arylzinc reagents. However, its moderate reactivity necessitates optimized reaction conditions (e.g., elevated temperatures or catalytic additives).

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